molecular formula C13H24N2O2 B3034478 cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine CAS No. 1797413-49-0

cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine

Cat. No. B3034478
CAS RN: 1797413-49-0
M. Wt: 240.34
InChI Key: SXVYKJHEKCFXFM-PHIMTYICSA-N
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Description

The compound "cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine" is a derivative within the azepine class of heterocyclic compounds, which are seven-membered nitrogen-containing rings. Although the specific compound is not directly mentioned in the provided papers, the azepine derivatives and related structures are extensively studied due to their potential applications in pharmaceuticals and their interesting chemical properties.

Synthesis Analysis

The synthesis of azepine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of pyrrolo[2,3-c]azepine derivatives involves the reaction of a tetrahydroazepine with glycine ester and subsequent cyclization, as described in one of the papers . Another paper outlines a palladium-catalyzed one-pot strategy to synthesize a hexahydro azepine derivative, which demonstrates the utility of transition metal catalysis in constructing these compounds . These methods highlight the diverse synthetic approaches that can be applied to azepine derivatives, which may be relevant to the synthesis of "cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine".

Molecular Structure Analysis

The molecular structure of azepine derivatives is characterized by spectroscopic methods such as IR, UV, and NMR spectroscopy . The detailed assignment of proton and carbon signals in NMR experiments, including 2D NMR, is crucial for confirming the structure of these compounds . The stereochemistry, particularly the cis configuration, is an important aspect of the molecular structure, as it can significantly influence the biological activity of the compound.

Chemical Reactions Analysis

Azepine derivatives can undergo various chemical reactions, including alkylation and cyclization, to yield complex polycyclic structures . The reactivity of these compounds can be manipulated through the choice of substituents and reaction conditions, allowing for the synthesis of a wide range of derivatives with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives are influenced by their molecular structure. The presence of nitrogen in the ring and the specific substituents can affect properties such as solubility, melting point, and reactivity. The papers provided do not give explicit details on the physical properties of "cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine", but the methodologies used for characterizing related compounds can be applied to determine these properties .

Relevant Case Studies

While the provided papers do not mention case studies involving "cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine", they do provide insights into the potential applications of azepine derivatives. For instance, the asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, a related structure, is significant for its relevance to β2-AR agonists, which are important in medicinal chemistry . This suggests that the study of azepine derivatives, including "cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine", could be valuable in the development of new therapeutic agents.

Scientific Research Applications

2. Synthesis of Nitrogen-Containing Heterocyclic Systems The synthesis of N-Boc-coniine, pyrrolizidine, δ-coniceine, and pyrrolo[1,2a]azepine, closely related to cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine, highlights the versatility of these compounds in creating a range of nitrogen-containing heterocyclic systems. These syntheses involve alkylation processes that form new carbon-nitrogen bonds, showcasing the potential of these compounds in developing new chemical entities (Renault et al., 2023).

3. Large-Scale Synthesis and Purity Concerns The large-scale synthesis of related compounds, such as N-(tert-Butyloxycarbonyl)-3-pyrroline from similar starting materials, indicates the industrial and commercial potential of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine. This research highlights the importance of selecting appropriate solvents and bases for efficient and green production processes (Rajesh et al., 2009).

4. Conformational Studies and Molecular Modeling Molecular modeling studies of the cis- and trans-fused octahydro-pyrido[3,4-c][1,5]benzoxazepines, structurally related to cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine, provide insights into their conformational properties. Such studies are essential for understanding the molecular basis of the biological activities of these compounds (Kudzma et al., 1995).

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

tert-butyl (3aS,8aR)-3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVYKJHEKCFXFM-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCNCC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251013-07-6
Record name rac-tert-butyl (3aR,8aS)-decahydropyrrolo[3,4-d]azepine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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